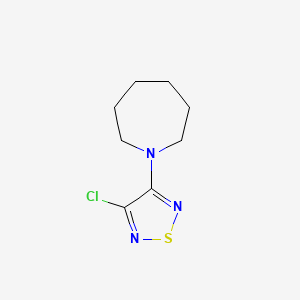

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)-4-chloro-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c9-7-8(11-13-10-7)12-5-3-1-2-4-6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWGMSUYBQOJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649284 | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-34-1 | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane: Synthesis, Properties, and Pharmacological Potential

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of unique heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at exploring novel chemical space and unlocking new therapeutic avenues. 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane emerges from this strategy, integrating the electron-deficient 1,2,5-thiadiazole ring with the flexible, seven-membered azepane moiety. The 1,2,5-thiadiazole core is a recognized "privileged scaffold" in drug design, valued for its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding.[1] Derivatives of this heterocycle have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The azepane ring, a larger homolog of the more common piperidine, offers a distinct three-dimensional geometry that can be pivotal for achieving high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential pharmacological profile of this compound, leveraging data from closely related analogues to construct a thorough technical profile for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively documented in publicly available literature, its core physicochemical properties can be calculated or inferred from established chemical principles and data from close structural analogues. The most pertinent analogue for which experimental data is available is 3-Chloro-4-morpholino-1,2,5-thiadiazole, which shares the same chloro-thiadiazole core.

| Property | Value for this compound | Representative Data for 3-Chloro-4-morpholino-1,2,5-thiadiazole (Analogue) |

| CAS Number | 1119451-34-1 | 30165-96-9[4][5] |

| Molecular Formula | C₈H₁₂ClN₃S | C₆H₈ClN₃OS[4][6] |

| Molecular Weight | 217.72 g/mol | 205.67 g/mol [4][5][6] |

| Appearance | Not specified | Brown or Off-white to white powder/solid[4][5] |

| Melting Point | Not specified | 44-47 °C[4][5][7] |

| Boiling Point (Predicted) | Not specified | 307.8 ± 42.0 °C[4][5] |

| Solubility | Not specified | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol[4] |

| InChI Key | NCWGMSUYBQOJMV-UHFFFAOYSA-N | LAUCCQWGVCJGFT-UHFFFAOYSA-N[6] |

Synthesis and Characterization: A Modular Approach

The synthesis of this compound is conceptually straightforward, relying on the established reactivity of 3,4-dichloro-1,2,5-thiadiazole as a key building block.[1] The synthetic strategy involves a nucleophilic aromatic substitution (SNAAr) reaction, where the secondary amine of the azepane ring displaces one of the chlorine atoms on the thiadiazole core. The remaining chlorine atom provides a valuable handle for further chemical modifications, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.

A detailed experimental protocol for a closely related analogue, 3-Chloro-4-morpholino-1,2,5-thiadiazole, provides a robust template for the synthesis of the title compound.[7][8][9]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole and can be applied to the synthesis of this compound by substituting morpholine with azepane.

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Azepane

-

Methanol (for recrystallization)

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

In a three-necked flask equipped with a reflux condenser, add azepane (4 equivalents).

-

Heat the flask to 110 °C.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) dropwise over 20 minutes.

-

Maintain the reaction mixture at 110 °C with stirring for 2 hours after the addition is complete.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add water (approximately 10 mL per gram of starting dichloro-thiadiazole) and acidify the mixture with concentrated hydrochloric acid.

-

Stir the mixture at 0 °C to induce precipitation of the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol and dry under high vacuum to yield the pure product.

Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the morpholino analogue, the proton signals appear at δ 3.45-3.55 (m, 4H) and 3.80-3.90 (m, 4H).[7][9] For this compound, one would expect to see multiplets corresponding to the methylene protons of the azepane ring, likely in the δ 1.5-2.0 ppm and 3.5-4.0 ppm regions.

-

¹³C NMR: For related 1,2,5-thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically resonate in the 130–160 ppm range.

-

-

Mass Spectrometry (MS): For the morpholino analogue, mass spectral analysis showed (M+H)⁺ = 206.1.[7][9] For the target azepane compound, the expected (M+H)⁺ would be approximately 218.05.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C-H stretching of the azepane ring and vibrations associated with the C=N and N-S bonds of the thiadiazole ring.

Caption: Synthetic workflow for this compound.

Potential Pharmacological Profile and Applications

The pharmacological profile of this compound can be inferred from the extensive research on related 1,2,5-thiadiazole derivatives. These compounds are known to interact with a variety of biological targets, suggesting a broad range of potential therapeutic applications.

-

Enzyme Inhibition: A significant number of thiadiazole derivatives have been investigated as enzyme inhibitors. For example, carbamate derivatives of 1,2,5-thiadiazoles have been identified as potent and irreversible inhibitors of the enzyme α/β-hydrolase domain 6 (ABHD6), a target for inflammatory and metabolic disorders.[2] This suggests that the title compound could be explored for its potential to inhibit various enzymes, particularly those with a cysteine residue in the active site, due to the electrophilic nature of the thiadiazole ring.

-

Receptor Modulation: 1,2,5-thiadiazole derivatives have been synthesized and evaluated for their activity on various receptors. Notably, a series of 1,2,5-thiadiazole-1-oxide derivatives have shown H2-antagonist properties, with some compounds exhibiting activity comparable to cimetidine.[10] The well-known beta-blocker, Timolol, used in the treatment of glaucoma, is synthesized from a morpholino-substituted 1,2,5-thiadiazole intermediate, highlighting the relevance of this scaffold in receptor-targeted drug design.[4][11]

-

Antimicrobial and Anticancer Activity: The thiadiazole nucleus is a common feature in compounds with antimicrobial and anticancer properties.[3][12][13] The diverse mechanisms of action include disruption of microbial cell walls, inhibition of essential enzymes, and induction of apoptosis in cancer cells.

The combination of the reactive chloro-thiadiazole core with the three-dimensional azepane ring makes this compound an intriguing candidate for screening in various biological assays to uncover its specific therapeutic potential.

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

This compound is a novel heterocyclic compound with significant potential for application in drug discovery and development. While direct experimental data for this specific molecule is limited, a robust understanding of its physicochemical properties, synthesis, and potential biological activities can be constructed through the analysis of closely related analogues and the well-documented chemistry of its constituent scaffolds. The synthetic accessibility via nucleophilic aromatic substitution on 3,4-dichloro-1,2,5-thiadiazole allows for straightforward production and further derivatization. The established broad-spectrum biological activity of the 1,2,5-thiadiazole core suggests that the title compound is a promising candidate for screening in a variety of therapeutic areas, including but not limited to, enzyme inhibition, receptor modulation, and as an antimicrobial or anticancer agent. This technical guide provides a solid foundation for researchers to embark on the further investigation and potential exploitation of this compound in medicinal chemistry.

References

- 3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications. (2025-03-05). Ningbo Inno Pharmchem Co.,Ltd.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole. TCI Chemicals.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole, CAS NO 30165-96-9. RVR LABS.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025-11-12). PMC - PubMed Central.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole Formula. ECHEMI.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis. ChemicalBook.

- Pharmacological Profile of Thiadiazole Derivative: A Review. (2023-10-07). Pakistan Heart Journal.

- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. PubChem - NIH.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole. (2025-07-24). ChemicalBook.

- Sorba, G., Di Stilo, A., Gasco, A. M., Gili, M., Gasco, A., & Orsetti, M. (1992).

- 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities.

- 3-Chloro-4-morpholino-1,2,5-thiadiazole. PubChem - NIH.

- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. Sigma-Aldrich.

- Synthesis and characterization of substituted thiadizoles and dithiazoles. (2024-10-21).

- 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | CAS No.131986-28-2 Synthetic Routes. Molecule-cas.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE. CymitQuimica.

- This compound. Benchchem.

- Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole.

- 4-Thiadiazole: The Biological Activities. (2018-01-07).

- 3-Chloro-4-morpholino-1,2,5-thiadiazole | CAS 30165-96-9. SCBT.

- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv

- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

- Biological Activities of Thiadiazole Derivatives: A Review.

- Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Deriv

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011-07-11). Journal of Applied Pharmaceutical Science.

- Structure of 3-chloro-4-fluoro-1,2,5-thiadiazole and numbering of atoms.

-

Synthesis and spectral characteristics of N-(1-([2][4]triazolo[3,4-b][2][4][5]thiadiazol-6-ylamino). SciSpace.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul

- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. (2025-08-06).

- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. (2025-08-25). ChemicalBook.

- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.

Sources

- 1. 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 54557411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. nbinno.com [nbinno.com]

- 5. rvrlabs.com [rvrlabs.com]

- 6. 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | CymitQuimica [cymitquimica.com]

- 7. 3-Chloro-4-morpholino-1,2,5-thiadiazole | 30165-96-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nanobioletters.com [nanobioletters.com]

- 13. japsonline.com [japsonline.com]

Potential biological targets of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

An In-depth Technical Guide to Elucidating the Biological Targets of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the novel chemical entity, this compound. While direct biological data for this specific compound is not yet prevalent in public literature, its molecular architecture, combining a privileged azepane scaffold with a reactive 1,2,5-thiadiazole core, offers a compelling starting point for targeted investigation.[1] This document synthesizes established pharmacological data from these two constituent moieties to propose a rational, multi-pronged strategy for target discovery and validation. We will delve into hypothesized target classes, present detailed, field-proven experimental protocols, and provide the causal logic behind each recommended step. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the mechanism of action of this and structurally related compounds.

Introduction: Deconstructing the Pharmacophore

The structure of this compound is a deliberate amalgamation of two heterocycles with rich pharmacological histories. Understanding the individual contributions of the azepane and 1,2,5-thiadiazole rings is fundamental to predicting its biological behavior.

-

The Azepane Moiety: The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry.[2] Its inherent three-dimensionality and conformational flexibility allow it to interact with a wide variety of protein targets.[3] Numerous FDA-approved drugs incorporate the azepane motif, demonstrating its utility in achieving desirable pharmacokinetic and pharmacodynamic properties.[3][4] Derivatives have shown diverse activities, including kinase inhibition, anti-cancer effects, and modulation of central nervous system targets.[2][5]

-

The 1,2,5-Thiadiazole Moiety: Thiadiazoles are aromatic five-membered heterocycles that are also prominent in drug discovery.[6] The 1,2,5-thiadiazole isomer and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[7][8] The electron-withdrawing nature of the thiadiazole ring and the presence of a reactive chlorine atom on the specific compound suggest it could act as a covalent or non-covalent inhibitor of various enzymes or receptors.[1] The sulfur atom can also improve lipophilicity, aiding in cell membrane permeability.[9]

The combination of these two scaffolds suggests that this compound has the potential for a unique pharmacological profile, warranting a systematic investigation into its biological targets.[1]

Hypothesized Biological Target Classes and Rationale

Based on the extensive literature on azepane and thiadiazole derivatives, we can postulate several high-probability target classes for this compound.

Protein Kinases

-

Rationale: The azepane ring is a component of known kinase inhibitors.[5] Furthermore, various thiadiazole derivatives have demonstrated potent anticancer activity by modulating kinase signaling pathways, such as the Akt pathway.[9][10] The ATP-binding pocket of many kinases is a common target for small molecules, and the structural features of our compound make it a candidate for such interactions.

-

Potential Primary Targets:

G-Protein Coupled Receptors (GPCRs)

-

Rationale: The structural flexibility of the azepane ring is well-suited for interaction with the transmembrane domains of GPCRs. Azelastine, an azepane-containing drug, is a potent histamine H1 receptor antagonist.[3] Additionally, thiadiazole derivatives have been investigated for their effects on the central nervous system, often mediated by GPCRs.[11] Recent studies on a benzo[c][4][5][12]thiadiazole derivative showed involvement of serotonergic (5-HT) pathways.[13]

-

Potential Primary Targets:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

-

Dopamine Receptors

-

Histamine Receptors

-

Enzymes of the Central Nervous System

-

Rationale: Thiadiazole-containing compounds have shown promise as anticonvulsant and antidepressant agents.[13][14] These activities are often mediated by enzymes that regulate neurotransmitter levels or by ion channels. A recent study demonstrated that a thiadiazole derivative exhibited antidepressant-like effects through the selective inhibition of monoamine oxidase A (MAO-A).[13]

-

Potential Primary Targets:

-

Monoamine Oxidase A (MAO-A)

-

Acetylcholinesterase (AChE)

-

Voltage-Gated Sodium Channels (VGSCs).[15]

-

A Phased Approach to Target Identification and Validation

We propose a three-phased experimental workflow to systematically identify and validate the biological targets of this compound.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase aims to cast a wide net to identify the general biological activity of the compound.

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) and a non-cancerous cell line (e.g., NIH/3T3) to assess cytotoxicity and selectivity.[9][10]

-

Assay: Employ a standard MTT or similar cell viability assay to determine the IC50 (half-maximal inhibitory concentration) of the compound in each cell line after 24, 48, and 72 hours of incubation.[9]

-

Causality and Interpretation: If the compound shows potent and selective cytotoxicity against cancer cell lines, it strongly suggests an anti-proliferative mechanism, prioritizing the investigation of kinase pathways or cell cycle machinery. A lack of cytotoxicity would steer the investigation towards non-proliferative targets like GPCRs or CNS enzymes.

Data Presentation: Phenotypic Screening Results

| Cell Line | Type | IC50 (µM) at 48h |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| PC3 | Prostate Cancer | Experimental Value |

| NIH/3T3 | Fibroblast | Experimental Value |

Workflow Diagram: Phase 1

Caption: Phase 1 Workflow for Initial Biological Characterization.

Phase 2: Target Hypothesis Testing

Based on the outcome of Phase 1, proceed with more targeted assays.

Experimental Protocol: Kinase Inhibition Profiling

-

Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of several hundred kinases.

-

Data Analysis: Identify "hits" – kinases that show significant inhibition (e.g., >50%) at the screening concentration.

-

Follow-up: For the top hits, perform dose-response assays to determine the specific IC50 for each kinase.

-

Causality and Trustworthiness: This unbiased approach provides a direct readout of kinase targets. A low IC50 value against a specific kinase provides a strong, validated hypothesis for the compound's mechanism of action.

Experimental Protocol: Cell Cycle and Apoptosis Analysis

-

Methodology: Treat a sensitive cancer cell line (identified in Phase 1) with the compound at its IC50 concentration. Use flow cytometry with propidium iodide staining to analyze cell cycle distribution and an Annexin V/PI assay to quantify apoptosis.[9]

-

Interpretation: A G1 or G2/M phase arrest would suggest inhibition of cell cycle kinases like CDKs.[2] An increase in the Annexin V positive population would confirm the induction of apoptosis, a common outcome of inhibiting survival kinases like Akt.[9]

Workflow Diagram: Phase 2A

Caption: Phase 2A Workflow for Kinase and Cellular Mechanism ID.

Experimental Protocol: Receptor Binding Assays

-

Assay Platform: Employ a radioligand binding assay panel for a broad range of GPCRs, ion channels, and transporters, focusing on CNS targets (serotonin, dopamine, histamine receptors).

-

Data Analysis: Identify receptors where the compound displaces a significant percentage of the radioligand.

-

Follow-up: Perform saturation binding assays to determine the binding affinity (Ki) for the most promising receptor targets.

-

Causality and Trustworthiness: This method directly measures the physical interaction between the compound and potential receptor targets, providing a high degree of confidence in the identified hits.

Experimental Protocol: Enzyme Inhibition Assays

-

Target Enzymes: Based on the literature, prioritize MAO-A and AChE.[13]

-

Methodology: Use commercially available assay kits to measure the enzymatic activity of purified MAO-A and AChE in the presence of varying concentrations of the compound.

-

Data Analysis: Calculate the IC50 value for each enzyme.

-

Interpretation: Potent inhibition of a specific enzyme provides a clear, testable hypothesis for the compound's pharmacological effect. For example, MAO-A inhibition is a known mechanism for antidepressant drugs.[13]

Phase 3: In-Cell Target Engagement and Functional Validation

The final phase confirms that the compound interacts with the putative target in a cellular context and produces a functional downstream effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

-

Procedure: a. Treat intact cells with the compound or a vehicle control. b. Heat aliquots of the cell lysate to a range of temperatures. c. Separate soluble from precipitated protein via centrifugation. d. Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

-

Interpretation: A shift to a higher melting temperature for the target protein in the presence of the compound provides direct evidence of target engagement in a physiological setting.

Experimental Protocol: Downstream Signaling Pathway Analysis

-

Methodology: Based on the validated target, measure the modulation of a key downstream signaling event.

-

If the target is a kinase (e.g., Akt): Use Western blotting to measure the phosphorylation status of a known substrate (e.g., GSK3β). A decrease in phosphorylation would confirm functional inhibition of the pathway.

-

If the target is a GPCR: Measure changes in second messenger levels (e.g., cAMP, intracellular calcium) following receptor activation in the presence and absence of the compound.

-

-

Causality and Trustworthiness: This step is crucial for linking direct target binding to a functional cellular response, solidifying the proposed mechanism of action.

Workflow Diagram: Phase 3

Caption: Phase 3 Workflow for In-Cell Target Engagement and Validation.

Conclusion and Future Directions

The compound this compound represents a promising chemical scaffold for drug discovery. While its precise biological targets remain to be elucidated, a systematic investigation based on the known pharmacology of its constituent azepane and thiadiazole moieties provides a clear path forward. The multi-phased approach outlined in this guide, beginning with broad phenotypic screening and progressing through specific biochemical and cellular validation assays, offers a robust and scientifically rigorous strategy for defining its mechanism of action. The remaining chlorine atom on the thiadiazole ring also presents an opportunity for future structure-activity relationship (SAR) studies, allowing for the optimization of potency and selectivity against the identified targets.[1] The successful characterization of this molecule could lead to the development of a new class of therapeutics.

References

-

Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL: [Link]

-

Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: Europe PMC URL: [Link]

-

Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents Source: MDPI URL: [Link]

-

Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: PMC - NIH URL: [Link]

-

Title: Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: PMC - NIH URL: [Link]

-

Title: Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells Source: NIH URL: [Link]

-

Title: Thiadiazoles - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Source: Asian Journal of Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL: [Link]

-

Title: Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles Source: PubMed URL: [Link]

-

Title: Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][4][5][12]thiadiazole (MTDZ) in male and female mice Source: PubMed URL: [Link]

-

Title: Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane Interactions with the M3 Muscarinic Acetylcholine Receptor: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane, a novel small molecule with potential therapeutic applications. The confluence of the 1,2,5-thiadiazole and azepane scaffolds suggests a unique pharmacological profile, which we hypothesize is directed towards G protein-coupled receptors (GPCRs), a pivotal class of drug targets.[1] Based on extensive literature analysis of structurally related compounds, this guide will focus on modeling the interactions of this ligand with the M3 muscarinic acetylcholine receptor (M3 mAChR), a key target in various pathological conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[2][3] We will present a cohesive workflow that integrates pharmacophore modeling, molecular docking, and molecular dynamics simulations to elucidate the binding mechanism, predict affinity, and assess the stability of the ligand-receptor complex. Each protocol is detailed with the scientific rationale underpinning the methodological choices, ensuring a self-validating and reproducible approach for researchers in drug discovery and computational chemistry.

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The rational design of novel therapeutics often involves the strategic combination of pharmacologically validated scaffolds. The compound this compound is a prime example of this approach, integrating the electronically distinct 1,2,5-thiadiazole ring with the conformationally flexible seven-membered azepane moiety.[4] Thiadiazole derivatives are known to possess a wide spectrum of biological activities, and have been identified as muscarinic receptor agonists.[5] The azepane core is a prevalent feature in numerous centrally acting agents and imparts significant conformational diversity, which is often crucial for bioactivity.[6]

Given the established role of related thiadiazole compounds as muscarinic receptor modulators, we have selected the M3 muscarinic acetylcholine receptor (M3 mAChR) as the primary target for our in silico investigation. The M3 receptor, a member of the class A GPCR family, is coupled to Gq/11 proteins and plays a critical role in mediating smooth muscle contraction and glandular secretion.[2][7] Antagonism of the M3 receptor is a clinically validated strategy for the treatment of COPD.[8]

This guide will provide a step-by-step methodology to model the interaction between this compound and the M3 mAChR, from initial hypothesis generation to the dynamic simulation of the complex in a physiological environment.

Foundational Workflow: An Integrated In Silico Approach

Our investigative workflow is designed as a multi-stage process, where the results of each step inform and refine the subsequent analysis. This iterative and self-validating approach enhances the predictive power of the overall modeling study.

Caption: A representative 5-feature pharmacophore model.

Ligand Preparation: this compound

Rationale: Accurate representation of the ligand's 3D structure, charge distribution, and force field parameters is paramount for meaningful simulation results. This process involves generating a low-energy 3D conformation and assigning parameters compatible with the protein force field.

Protocol: Ligand Parameterization using CGenFF

-

2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: Perform an initial geometry optimization using a quantum mechanics method (e.g., at the HF/6-31G* level) to obtain a low-energy conformation.

-

Parameter Generation: Submit the 3D structure (in .mol2 or .sdf format) to the CGenFF server. [9][10]The server will provide a topology file (.str) containing atom types, charges, and bonded parameters.

-

Parameter Validation: Critically assess the output from CGenFF. Pay close attention to any parameters with high penalty scores, as these indicate areas where the analogy-based assignment may be poor. For high-penalty dihedrals, manual optimization against QM potential energy scans may be required for high-accuracy studies. [11][12]

Receptor Preparation: Human M3 Muscarinic Receptor

Rationale: High-quality experimental structures are the foundation of structure-based drug design. We will utilize a crystal structure of the M3 mAChR from the Protein Data Bank (PDB). The selected structure should be of high resolution and preferably co-crystallized with an antagonist.

Protocol: Receptor Structure Preparation

-

Structure Selection and Download: Download the crystal structure of the human or rat M3 mAChR, for example, PDB ID: 4DAJ or 5ZHP. [13][14]These structures are complexed with the antagonists tiotropium and a selective antagonist, respectively, providing a well-defined binding pocket.

-

Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized fusion proteins (e.g., T4 Lysozyme). Retain the receptor chain(s) and the co-crystallized ligand for initial binding site definition.

-

Protonation and Optimization: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro.

-

Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms restrained to preserve the experimental conformation.

Phase 2: Molecular Docking

Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity. [15][16]This step is crucial for identifying plausible binding modes and for ranking potential drug candidates.

Protocol: Flexible Ligand Docking with AutoDock Vina

-

File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

-

Binding Site Definition: Define the search space (grid box) for the docking simulation. Center the grid box on the orthosteric binding site, as defined by the position of the co-crystallized antagonist in the original PDB file (e.g., tiotropium in 4DAJ). Ensure the grid box is large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).

-

Docking Execution: Run the AutoDock Vina simulation. Vina will perform a conformational search of the ligand within the defined grid box, scoring and ranking the resulting poses based on its empirical scoring function.

-

Pose Analysis: Visualize the top-ranked docking poses in the context of the receptor's binding pocket. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and receptor residues. The predicted pose should be consistent with the previously generated pharmacophore model and known structure-activity relationships of muscarinic antagonists. For instance, a key interaction for many muscarinic antagonists is an ionic bond with an aspartate residue in transmembrane helix 3 (Asp147 in M3). [8] Table 1: Key Residues in the M3 mAChR Orthosteric Binding Pocket

Residue Transmembrane Helix (TM) Potential Interaction Type Asp147 TM3 Ionic, Hydrogen Bond Tyr148 TM3 Aromatic, Hydrogen Bond Tyr149 TM3 Aromatic Trp503 TM6 Aromatic Tyr506 TM6 Aromatic, Hydrogen Bond Asn507 TM6 Hydrogen Bond | Tyr530 | TM7 | Aromatic |

Phase 3: Molecular Dynamics Simulation

Rationale: While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. [17]MD simulations are essential for assessing the stability of the predicted binding pose and for observing conformational changes in both the ligand and the receptor in a more realistic, solvated membrane environment. [13][18] Protocol: All-Atom MD Simulation with GROMACS

-

System Setup:

-

Complex Insertion: Embed the top-ranked docked complex of the M3 receptor and this compound into a pre-equilibrated lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine). Ensure the transmembrane helices are correctly oriented within the membrane.

-

Solvation: Solvate the system with a water model (e.g., TIP3P) in a periodic box.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to approximate a physiological salt concentration (e.g., 0.15 M).

-

-

Force Field Selection: Utilize a well-validated force field, such as CHARMM36m for the protein and lipids, and the previously generated CGenFF parameters for the ligand.

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Conduct a multi-step equilibration protocol. This typically involves:

-

A short simulation with position restraints on the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.

-

A subsequent simulation where restraints on the protein side chains and ligand are gradually released, followed by the release of backbone restraints. This ensures a stable starting point for the production run.

-

-

Production MD: Run the production simulation for a duration sufficient to observe stable binding and to sample relevant conformational states (typically 100-500 nanoseconds for binding pose stability).

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the system. A stable ligand will exhibit a low and non-drifting RMSD relative to the protein's binding pocket.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) identified during docking to see if they are maintained throughout the simulation.

-

Caption: Workflow for MD Simulation.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically grounded in silico workflow to investigate the interactions of this compound with the M3 muscarinic acetylcholine receptor. By systematically applying pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the compound's binding mode, affinity, and dynamic stability. The insights gained from this computational approach can effectively guide the synthesis of new analogues with improved potency and selectivity, thereby accelerating the drug discovery and development process. The protocols described herein are not merely a sequence of steps but represent a self-validating system where each phase builds upon and corroborates the findings of the last, embodying the principles of expertise and trustworthiness required in modern computational drug design.

References

-

Kruse, A.C., et al. (2012). Structure of the M3 muscarinic acetylcholine receptor bound to tiotropium. Nature, 482(7386), 552-556. [Link]

-

Dror, R.O., et al. (2011). Pathway and mechanism of drug binding to G-protein-coupled receptors. Proceedings of the National Academy of Sciences, 108(32), 13118-13123. [Link]

-

Tejada, F.R., et al. (2006). Design and synthesis of novel derivatives of the muscarinic agonist... Journal of Medicinal Chemistry, 49(25), 7518-31. [Link]

-

Bhattacharjee, A.K., et al. (2010). Pharmacophore based virtual screening used for discovery of subtype specific muscarinic receptor antagonists as potential alternatives of atropine. Conference: CBDS&T-2010. [Link]

-

Goyal, R., et al. (2025). From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist. Molecular Diversity. [Link]

-

Goyal, R., et al. (2025). From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist. ResearchGate. [Link]

-

wwPDB consortium. (2012). PDB entry 4DAJ. [Link]

-

Bhattacharjee, A.K., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Interdisciplinary Sciences: Computational Life Sciences, 5(2), 85-98. [Link]

-

Goyal, R., et al. (2020). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Muscarinic acetylcholine receptor M3. Wikipedia. [Link]

-

Reddit user submission. (2025). From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist. Reddit. [Link]

-

Anireddy, J.S., & Ali, K.S. (2013). Binding modes and pharmacophoric features of muscarinic antagonism and β2 agonism (MABA) conjugates. Current Computer-Aided Drug Design, 9(3), 375-384. [Link]

-

Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(50), 12717-12722. [Link]

-

Plonka, A.M., et al. (2013). On homology modeling of the M2 muscarinic acetylcholine receptor subtype. Journal of Molecular Modeling, 19(6), 2377-2388. [Link]

-

Micheli, F., et al. (1994). Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues. Journal of Medicinal Chemistry, 37(19), 3121-3129. [Link]

-

GROMACS Development Team. (2023). GROMACS Tutorial: Coarse-Grained simulation of a protein membrane system. GROMACS documentation. [Link]

-

Langmead, C.J., & Christopoulos, A. (2013). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current Pharmaceutical Design, 19(7), 1185-1195. [Link]

-

de Graaf, C., et al. (2011). Homology Modeling of Human Muscarinic Acetylcholine Receptors. Journal of Chemical Information and Modeling, 51(8), 2047-2060. [Link]

-

Mackerell, A.D., Jr. (n.d.). CHARMM General Force Field parameter file. University of Maryland. [Link]

-

Lemkul, J.A. (n.d.). GROMACS Tutorials. University of Virginia. [Link]

-

Sadek, B., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. European Journal of Medicinal Chemistry, 139, 793-805. [Link]

-

de Graaf, C., et al. (2014). Homology modeling of human muscarinic acetylcholine receptors. Journal of Chemical Information and Modeling, 54(1), 294-306. [Link]

-

Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. SciSpace. [Link]

-

Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. ResearchGate. [Link]

-

dos Santos, R.G., et al. (2009). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PLoS ONE, 4(9), e7299. [Link]

-

BindingDB. (2001). Ki Summary for BDBM50107712. BindingDB. [Link]

-

Lee, G.R., & Seok, C. (2016). Galaxy7TM: flexible GPCR–ligand docking by structure refinement. Nucleic Acids Research, 44(W1), W502-W506. [Link]

-

Chen, Y.C., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]

-

Wang, Z., et al. (2023). OPUS-Rota5: A Highly Accurate Protein Side-chain Modeling Method with 3D-Unet and RotaFormer. ResearchGate. [Link]

-

Singh, T., & Tandon, H. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Biointerfaces, 5(1), e17277. [Link]

-

Morris, G.M., & Lim-Wilby, M. (2008). Protocol for Docking with AutoDock. Methods in Molecular Biology, 443, 365-382. [Link]

-

GROMACS Development Team. (n.d.). Running membrane simulations in GROMACS. GROMACS documentation. [Link]

-

Allen, W.J., et al. (2024). Introduction to Membrane-Protein Simulation. The GROMACS tutorials. [Link]

-

SilcsBio. (2025). CGENFF. SilcsBio. [Link]

-

Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

-

Vanommeslaeghe, K., et al. (2022). Increasing the Accuracy and Robustness of the CHARMM General Force Field with an Expanded Training Set. Journal of Chemical Theory and Computation, 18(9), 5634-5651. [Link]

-

SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. SilcsBio User Guide. [Link]

-

Birdsall, N.J.M., et al. (2015). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Gualtieri, F., et al. (1993). Synthesis and muscarinic receptor binding profiles of antagonist benzotriazole derivatives. Il Farmaco, 48(10), 1393-1408. [Link]

-

Lemkul, J.A. (2018). Gromacs tutorial: preparation and simulation of a simple membrane protein available? ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 3. Homology modeling of human muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GROMACS Tutorials [mdtutorials.com]

- 7. journals.ed.ac.uk [journals.ed.ac.uk]

- 8. scispace.com [scispace.com]

- 9. CGENFF [cgenff.com]

- 10. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 17. rcsb.org [rcsb.org]

- 18. compchems.com [compchems.com]

Spectroscopic Profile of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane: A Predictive Technical Guide

Introduction

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane, with CAS Number 1119451-34-1, is a heterocyclic compound featuring a substituted 1,2,5-thiadiazole ring linked to an azepane moiety.[1][2] The 1,2,5-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions, making it a "privileged scaffold" in drug design.[2] This guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to forecast its spectral characteristics. This predictive approach is an essential tool in modern drug discovery and chemical research, enabling the preliminary identification and characterization of novel compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to predicting its spectroscopic behavior. The molecule consists of two main components: the aromatic, electron-deficient 4-chloro-1,2,5-thiadiazole ring and the saturated, non-planar azepane ring. The nitrogen atom of the azepane ring is directly attached to the C3 position of the thiadiazole ring.

Figure 1: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the azepane ring. Due to the ring's conformational flexibility and the influence of the adjacent electron-withdrawing thiadiazole ring, the signals for the methylene protons may be complex.

-

Azepane Protons: The twelve protons of the azepane ring are anticipated to resonate in the upfield region of the spectrum.

-

The two protons on the carbon adjacent to the nitrogen atom (α-protons) are expected to be deshielded due to the inductive effect of the nitrogen and the thiadiazole ring, appearing at approximately 3.5 - 3.8 ppm .

-

The remaining ten protons on the other five carbons of the azepane ring (β, γ, and δ-protons) will likely appear as a series of overlapping multiplets in the range of 1.5 - 2.0 ppm . The complexity of these signals will be due to spin-spin coupling between adjacent non-equivalent protons.

-

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 3.5 - 3.8 | Triplet (t) |

| 1.5 - 2.0 | Multiplet (m) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

-

Thiadiazole Carbons: The two carbon atoms of the thiadiazole ring are expected to be significantly deshielded and will appear in the downfield region of the spectrum. Based on data for similar substituted thiadiazoles, their resonances are predicted to be in the range of 140 - 160 ppm . The carbon atom bonded to the chlorine (C4) will likely be at a different chemical shift than the carbon bonded to the azepane nitrogen (C3).

-

Azepane Carbons: The six carbon atoms of the azepane ring will resonate in the aliphatic region of the spectrum.

-

The carbon atom adjacent to the nitrogen (α-carbon) is expected to be the most deshielded of the azepane carbons, with a predicted chemical shift of approximately 50 - 55 ppm .

-

The remaining five carbons (β, γ, and δ-carbons) are predicted to have chemical shifts in the range of 25 - 30 ppm .

-

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 160 | C3 and C4 of thiadiazole ring |

| 50 - 55 | N-CH₂ (α-carbon of azepane) |

| 25 - 30 | -(CH₂)₅- (β, γ, δ-carbons of azepane) |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H, C-N, C=N, and C-Cl bonds.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the azepane ring are expected in the region of 2850 - 3000 cm⁻¹ .

-

C=N Stretching: The stretching vibration of the C=N bonds within the thiadiazole ring will likely appear in the 1500 - 1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration between the azepane nitrogen and the thiadiazole ring is predicted to be in the range of 1250 - 1350 cm⁻¹ .

-

C-Cl Stretching: A characteristic absorption band for the C-Cl bond is expected in the fingerprint region, typically between 600 - 800 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 2850 - 3000 | C-H (aliphatic) stretching |

| 1500 - 1600 | C=N (thiadiazole ring) stretching |

| 1250 - 1350 | C-N stretching |

| 600 - 800 | C-Cl stretching |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For this compound (C₈H₁₂ClN₃S), the predicted monoisotopic molecular weight is approximately 217.05 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 217. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z 219) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The fragmentation of the molecule is likely to occur at the bond between the thiadiazole and azepane rings, as well as through fragmentation of the azepane ring itself.

Figure 2: Predicted major fragmentation pathways for this compound.

| Predicted Mass Spectrometry Data | ||

| m/z | Relative Intensity | Assignment |

| 217/219 | High | [M]⁺˙ (Molecular ion) |

| 182 | Moderate | [M - Cl]⁺ |

| 121/123 | Moderate to High | [C₂ClN₂S]⁺ (Thiadiazole fragment) |

| 98 | Moderate to High | [C₆H₁₂N]⁺ (Azepane fragment) |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This predictive guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging established principles and data from analogous compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions offer a valuable starting point for the characterization and identification of this and related novel chemical entities in a research and development setting. The experimental protocols outlined provide a standardized approach for the future acquisition of empirical data to validate and refine these predictions.

References

-

NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences, 9, 146–160. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Institutes of Health. [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

-

Azepane. PubChem. [Link]

-

Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. [Link]

-

bibenzo[c][3][4][5]thiadiazole Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

-

8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][3][6]diazepin-11-yl)piperazino]. MDPI. [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. [Link]

-

Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

-

Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][3][6]oxazepin-3(2 H)-one (thione). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Chromone Fused 1,3,4- Thiadiazoles as Highly Potent Nontoxic Inhibitors. International Journal of New Chemistry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stm.bookpi.org [stm.bookpi.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane, a heterocyclic compound featuring the fusion of a 1,2,5-thiadiazole and an azepane ring system. The document delves into the discovery of this molecule, primarily situated within the context of pharmaceutical patent literature, and outlines its synthesis. While specific biological activity data for this exact compound remains largely undisclosed in publicly accessible scientific literature, this guide explores the pharmacological potential of its constituent scaffolds, the 1,2,5-thiadiazole and azepane moieties, which are well-established pharmacophores in medicinal chemistry. The guide also presents a detailed, representative synthesis protocol and discusses the broader implications for drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

The design and synthesis of novel molecular architectures are cornerstones of modern medicinal chemistry. The strategic combination of known pharmacologically active moieties into a single hybrid molecule is a well-established approach to explore new chemical space and potentially discover compounds with unique or improved therapeutic properties. This compound (Figure 1) represents a deliberate convergence of two such "privileged scaffolds": the 1,2,5-thiadiazole ring and the azepane ring.

The 1,2,5-Thiadiazole Moiety: This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is an important structural motif in a variety of biologically active compounds.[1] Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The electron-deficient nature of the 1,2,5-thiadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component in drug design.[1]

The Azepane Moiety: As a seven-membered saturated heterocycle containing a nitrogen atom, the azepane ring is a key structural feature in numerous natural products and synthetic drugs. Its incorporation into a molecule can significantly influence physicochemical properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for pharmacokinetic profiles.

The conceptual linkage of these two scaffolds in this compound suggests a molecule designed with the potential for novel pharmacological activity, leveraging the established biological relevance of its constituent parts.

Discovery and History

The synthesis of this compound is conceptually straightforward and relies on the established reactivity of 3,4-dichloro-1,2,5-thiadiazole as a versatile precursor for a variety of substituted 1,2,5-thiadiazole derivatives.[1] The presence of two reactive chlorine atoms allows for sequential or monosubstitution with nucleophiles, providing a pathway to a diverse library of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1119451-34-1 | [3] |

| Molecular Formula | C₈H₁₂ClN₃S | [3] |

| Molecular Weight | 217.72 g/mol | [3] |

| Synonyms | 3-(Azepan-1-yl)-4-chloro-1,2,5-thiadiazole, 3-(1-azepanyl)-4-chloro-1,2,5-thiadiazole | [3] |

| InChI Key | NCWGMSUYBQOJMV-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This well-established reaction class in heterocyclic chemistry involves the displacement of a leaving group (in this case, a chlorine atom) on an aromatic ring by a nucleophile.

Synthetic Pathway

The logical synthetic route involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with azepane. The secondary amine of the azepane ring acts as the nucleophile, attacking one of the carbon atoms of the thiadiazole ring and displacing a chloride ion.

Caption: Synthetic route to this compound.

Experimental Protocol (Representative)

While the specific reaction conditions from the original synthesis are not publicly detailed, a representative experimental protocol can be inferred based on standard procedures for similar nucleophilic aromatic substitutions on chloro-substituted thiadiazoles.

Materials:

-

3,4-dichloro-1,2,5-thiadiazole

-

Azepane

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: A dried round-bottom flask is charged with 3,4-dichloro-1,2,5-thiadiazole and the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Nucleophile: Azepane (typically 1.0 to 1.2 equivalents) is added to the stirred solution. The addition may be performed at room temperature or cooled in an ice bath if the reaction is expected to be highly exothermic.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the substitution. The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization

The structural confirmation of the synthesized compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the azepane ring protons and carbons, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present in the molecule.

Potential Pharmacological Significance and Future Directions

Although specific biological data for this compound is not available in the public domain, the pharmacological activities of related compounds containing the 1,2,5-thiadiazole scaffold suggest potential areas of interest. For instance, various 1,2,5-thiadiazole derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The remaining chlorine atom on the thiadiazole ring serves as a valuable synthetic handle for further chemical modifications. This allows for the creation of a library of analogs through subsequent substitution reactions, enabling structure-activity relationship (SAR) studies. Such studies would be crucial in identifying derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow for future drug discovery efforts.

Conclusion

This compound is a synthetically accessible molecule that strategically combines two pharmacologically relevant heterocyclic systems. While its specific biological profile remains to be publicly disclosed, its structure represents a platform for further chemical exploration in the pursuit of novel therapeutic agents. The synthetic methodology is robust, and the presence of a modifiable chlorine atom offers significant opportunities for the generation of analog libraries for future drug discovery campaigns. This technical guide provides a foundational understanding of this compound based on the available chemical information and the broader scientific context of its constituent moieties.

References

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available from: [Link].

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available from: [Link].

Sources

An In-Depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-chloro-1,2,5-thiadiazol-3-yl)azepane and its analogues, a class of compounds that has garnered significant interest in the field of medicinal chemistry. We will delve into the synthetic pathways, explore the nuanced structure-activity relationships (SAR), and discuss their promising pharmacological profile, particularly as modulators of muscarinic acetylcholine receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The 1,2,5-Thiadiazole Core in Modern Drug Discovery

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding.[1] Its electron-deficient nature significantly influences the physicochemical properties of molecules in which it is incorporated.[1] This core has been successfully integrated into a diverse array of therapeutic agents, demonstrating its versatility and importance in the development of novel drugs.[2]

A key precursor in the synthesis of many substituted 1,2,5-thiadiazoles is 3,4-dichloro-1,2,5-thiadiazole. The reactivity of the chlorine atoms to nucleophilic substitution provides a direct and versatile route to a wide library of derivatives, allowing for systematic exploration of the chemical space around this core.[1]

This guide will focus on a specific subset of these derivatives: those bearing an azepane moiety. The seven-membered azepane ring introduces a distinct conformational flexibility and lipophilicity compared to smaller cyclic amines, which can significantly impact receptor binding and pharmacokinetic properties. The central focus will be on understanding how the interplay between the 1,2,5-thiadiazole core and the azepane substituent, along with other structural modifications, dictates the biological activity of these compounds.

Synthetic Strategies: Building the this compound Scaffold

The primary and most direct route to synthesizing this compound and its analogues relies on the nucleophilic substitution of a chlorine atom on a di- or mono-chlorinated 1,2,5-thiadiazole precursor.

Core Synthesis: Preparation of the 1,2,5-Thiadiazole Ring

The foundational 1,2,5-thiadiazole ring system can be constructed through various methods. A general and established approach involves the reaction of an acyclic NCCN precursor with sulfur monochloride or sulfur dichloride.[3] For example, 3,4-dichloro-1,2,5-thiadiazole can be synthesized by treating cyanogen with disulfur dichloride.[4]

Key Reaction: Nucleophilic Aromatic Substitution

The most logical and widely applicable method for the synthesis of the target compound and its analogues is the nucleophilic aromatic substitution (SNAr) reaction of 3,4-dichloro-1,2,5-thiadiazole with azepane or a substituted azepane derivative. The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of the chloride ions by the amine nucleophile.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol: General Procedure for the Synthesis of 3-amino-4-chloro-1,2,5-thiadiazole derivatives

The following is a generalized protocol based on established methods for the reaction of 3,4-dichloro-1,2,5-thiadiazole with amines. This should be adapted and optimized for the specific reaction with azepane.

-

Reaction Setup: To a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in a suitable inert solvent such as N,N-dimethylformamide (DMF) or dioxane, add the corresponding cyclic amine (e.g., azepane, 1.1 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

Extraction: The aqueous mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Self-Validation and Causality:

-

Choice of Base: The use of a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Without a base, the amine nucleophile would be protonated, rendering it unreactive.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents or at elevated temperatures.

-

Monitoring the Reaction: Continuous monitoring is essential to determine the optimal reaction time, preventing the formation of di-substituted byproducts and ensuring complete consumption of the starting material.

Pharmacological Profile: Muscarinic Acetylcholine Receptor Agonism

Derivatives of 1,2,5-thiadiazole bearing cyclic amine moieties have been extensively investigated as agonists of muscarinic acetylcholine receptors (mAChRs).[5][6][7] These G protein-coupled receptors are implicated in a wide range of physiological functions in the central and peripheral nervous systems, making them attractive targets for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6][8]

The 1,2,5-thiadiazole core, in combination with an appropriate azacyclic moiety, has been shown to be a key pharmacophore for achieving potent and selective M1 muscarinic agonism.[9]